2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
4-cyclohexyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-21-16-13-23-22-24-20(14-4-2-1-3-5-14)25-27(22)17(16)8-9-26(21)15-6-7-18-19(12-15)30-11-10-29-18/h6-9,12-14H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWVHDOKTCRHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclohexyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin moiety using reagents like alkyl halides under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar compounds include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives, which may have different substituents at various positions on the moleculeThe unique combination of cyclohexyl and dihydrobenzodioxin moieties in 2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
